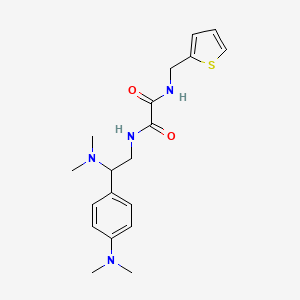

N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide

Description

Properties

IUPAC Name |

N'-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N-(thiophen-2-ylmethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N4O2S/c1-22(2)15-9-7-14(8-10-15)17(23(3)4)13-21-19(25)18(24)20-12-16-6-5-11-26-16/h5-11,17H,12-13H2,1-4H3,(H,20,24)(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSOLMNMRKHEDOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NCC2=CC=CS2)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide is a synthetic compound with the molecular formula C19H26N4O2S and a molecular weight of approximately 374.5 g/mol. This compound has attracted attention in medicinal chemistry due to its potential biological activities, particularly in neuropharmacology and drug development.

Chemical Structure and Properties

The compound features a complex structure that includes:

- Dimethylamino groups : These groups are known to enhance the solubility and biological activity of compounds.

- Thiophenyl moiety : This component may contribute to the compound's pharmacological properties.

The purity of this compound typically reaches 95%, making it suitable for high-quality research applications.

Biological Activities

Research indicates that derivatives of this compound exhibit several biological activities, including:

- Neuropharmacological Effects : Compounds containing dimethylaminophenyl groups have been studied for their potential in treating conditions such as depression and nausea (emesis). The structural modifications of these compounds are crucial for understanding their pharmacokinetics and metabolic pathways, which are essential for drug development.

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, although specific data on its efficacy against various pathogens is limited.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds, providing insights into the potential effects of this compound:

-

Neuropharmacology Study :

- A study demonstrated that compounds with similar dimethylaminophenyl structures exhibited significant antidepressant-like effects in animal models. These findings suggest that this compound may also have therapeutic potential in mood disorders.

-

Antimicrobial Efficacy :

- Research on related oxalamide derivatives has shown promising results in inhibiting the growth of various bacterial strains. While direct studies on this specific compound are still needed, the structural similarities suggest potential antimicrobial activity.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N1-(2-(dimethylamino)-2-(4-dimethylaminophenyl)ethyl)-N2-(4-dimethylaminophenyl)oxalamide | C21H28N4O3 | Additional dimethylamine groups enhancing interactions |

| N1-(2-dimethylaminophenyl)-N'-(morpholin-4-yl)methanamide | C18H24N4O | Morpholine ring influencing solubility |

| N-[3-fluoro-4-{6-methyloxy}-7-{(3-morpholin-4-ylpropyl)}oxy]quinolin-4-amine | C20H25FN4O3 | Fluorinated derivative with altered pharmacokinetics |

This table illustrates how variations in structure can influence biological activity and pharmacological profiles.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their distinguishing features:

Physicochemical Properties

- Melting Points : Analogs with aromatic substituents (e.g., compounds) exhibit melting points of 147–207°C, suggesting the target compound may fall within this range.

- Solubility: The dual dimethylamino groups likely improve water solubility compared to non-polar analogs like N1-(2,3-dimethoxybenzyl) derivatives.

- Hydrogen Bonding : Crystal structures of related acetamides () show N–H⋯N hydrogen bonding, which may influence the target compound’s solid-state stability.

Pharmacological Potential

- Kinase Inhibition: highlights dimethylaminoethyl-pyrimidine hybrids as ALK/EGFR inhibitors, suggesting the target compound’s dimethylamino groups could confer similar receptor-binding properties.

Key Differentiators

Dual Dimethylamino Groups: Unlike mono-dimethylamino analogs (e.g., CAS 2034544-98-2), the target compound’s dual dimethylamino substituents may enhance basicity and cation-π interactions.

Thiophene vs. Pyridine: Compared to pyridine-containing oxalamides (e.g., No. 2225), the thiophene group offers distinct electronic properties (aromaticity, H-bond acceptor capacity).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.